

# Vps34-IN1 discovery and initial characterization

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**Compound Focus:** Vps34-IN-1

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## Initial Discovery and Characterization

VPS34-IN1 was first reported in a 2014 study as a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2].

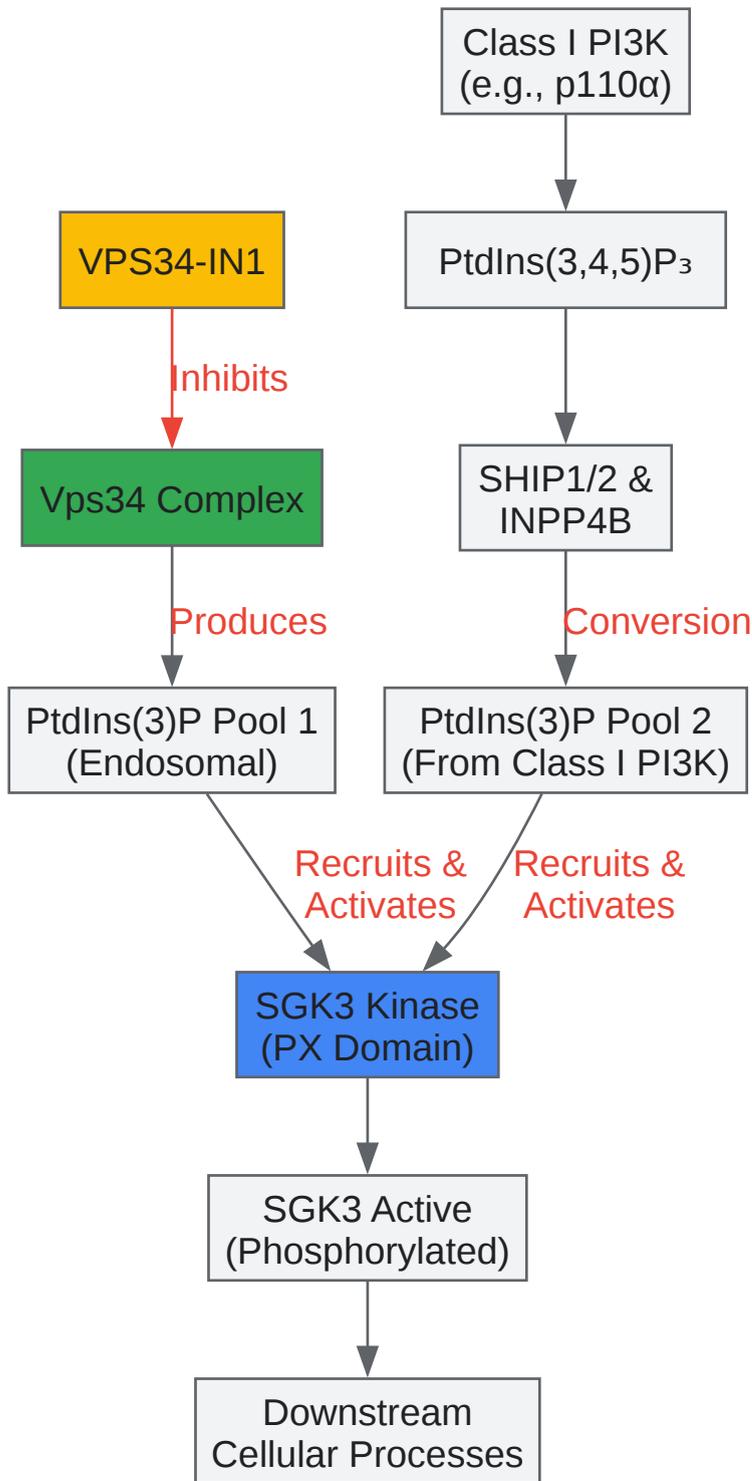
The table below summarizes its key biochemical characteristics from initial studies:

Characteristic	Description
Primary Target	Class III PI3K Vps34 [1]
In vitro IC <sub>50</sub>	25 nM against recombinant Vps34-Vps15 complex [1] [3] [4]
Selectivity Profile	Did not significantly inhibit 340 protein kinases or 25 lipid kinases tested, including all class I and class II PI3K isoforms [1] [2]
Key Cellular Effect	Rapid, dose-dependent reduction of cellular PtdIns(3)P levels and dispersal of PtdIns(3)P-binding probes from endosomes within 1 minute [1] [5]
Impact on SGK3	Induced rapid ~50-60% loss of SGK3 phosphorylation within 1 minute [1] [2]

## Mechanism of Action and Key Experiments

VPS34-IN1 acts by targeting the ATP-binding domain of Vps34, inhibiting its ability to phosphorylate phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P) [6]. This PtdIns(3)P lipid serves as a critical docking site for proteins containing FYVE or PX domains, thereby regulating intracellular membrane trafficking and signaling [1] [7].

A key finding from the initial characterization was that VPS34-IN1 revealed **SGK3** (serum- and glucocorticoid-regulated kinase 3) as a downstream target of Vps34 [1] [2]. The following diagram illustrates this central signaling pathway and the inhibitory effect of VPS34-IN1.



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*The diagram illustrates the two cellular pools of PtdIns(3)P that regulate SGK3 activity and the specific inhibitory action of VPS34-IN1 [1] [2].*

## Experimental Protocols from Key Studies

The following are summaries of key experimental methodologies used in the foundational and subsequent studies to characterize VPS34-IN1.

### In Vitro Kinase Assay for Potency and Selectivity [1]

- **Purpose:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of VPS34-IN1 against Vps34 and its selectivity across a wide panel of kinases.
- **Methodology:** Recombinant Vps34 (expressed as a complex with Vps15 in insect cells) was incubated with VPS34-IN1 across a range of concentrations. Kinase activity was measured by quantifying the phosphorylation of its substrate, phosphatidylinositol (PtdIns), into PtdIns(3)P. Selectivity was assessed against 340 protein kinases and 25 additional lipid kinases.

### Cellular PtdIns(3)P Detection [1]

- **Purpose:** To visualize the rapid impact of VPS34-IN1 on endogenous PtdIns(3)P levels in living cells.
- **Methodology:** Cells were transfected with a fluorescently tagged probe specific for PtdIns(3)P (e.g., a FYVE or PX domain). The localization of this probe to endosomal membranes was then tracked using live-cell imaging before and after treatment with VPS34-IN1. A rapid dispersal of the probe from membranes indicates a drop in PtdIns(3)P levels.

### Analysis of SGK3 Phosphorylation and Activity [1]

- **Purpose:** To investigate the functional consequence of Vps34 inhibition on the downstream kinase SGK3.
- **Methodology:**
  - **Western Blotting:** Cells were treated with VPS34-IN1, and lysates were analyzed by western blot using antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif) and total SGK3.
  - **SGK3 Activity Assay:** SGK3 was immunoprecipitated from treated cells, and its kinase activity was measured in an in vitro reaction using a specific peptide substrate (e.g., the NDRG1 peptide).

## Preclinical Research Applications

Since its discovery, VPS34-IN1 has been used as a tool compound in various preclinical studies to investigate the role of Vps34 in different biological contexts.

Research Area / Disease Model	Key Findings	Citation
Acute Myeloid Leukemia (AML)	VPS34-IN1 induced apoptosis in AML cell lines and primary patient samples, while sparing normal CD34+ hematopoietic cells. It also inhibited protective autophagy and impaired FLT3-ITD oncogenic signaling. [6]	
ER+ Breast Cancer	VPS34-IN1 triggered apoptosis by activating the ER stress pathway, specifically the PERK/ATF4/CHOP axis, suggesting a potential therapeutic strategy. [8]	
Regulatory T Cell (Treg) Biology	Studies using genetic models (not the inhibitor) revealed that Vps34 is crucial for the functional adaptation and survival of effector Tregs, impacting immune homeostasis and anti-tumor immunity. [9]	
Autophagy Research	VPS34-IN1 is widely used to inhibit the canonical autophagy pathway by blocking the initial formation of autophagosomes, helping to dissect the role of autophagy in various cellular processes. [7]	

## Key Considerations for Researchers

- **Research Tool vs. Therapeutic Agent:** VPS34-IN1 is primarily valued as a **highly selective research tool** for probing Vps34 biology in cellular models. It is still in the preclinical research stage and has not been approved for clinical use [5].
- **Combination Studies:** The initial characterization suggested that combining VPS34-IN1 with class I PI3K inhibitors (e.g., GDC-0941) could be a powerful strategy to simultaneously target multiple PtdIns(3)P pools and more completely inhibit downstream effectors like SGK3 [1] [2].
- **Biomarker for Target Engagement:** The rapid dephosphorylation of SGK3 serves as a robust **pharmacodynamic biomarker** to confirm Vps34 inhibition in cellular experiments [1] [2].

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